molecular formula C16H24N2O2 B1343949 (R)-1-Boc-2-benzylpiperazine CAS No. 947684-78-8

(R)-1-Boc-2-benzylpiperazine

Cat. No. B1343949
M. Wt: 276.37 g/mol
InChI Key: QKUHUJCLUFLGCI-CQSZACIVSA-N
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Description

(R)-1-Boc-2-benzylpiperazine is a compound that belongs to the benzylpiperazine class of chemicals. Benzylpiperazines are a type of psychoactive compound that have been increasingly encountered on the clandestine market, with some members of this class possessing addictive properties . The structure of benzylpiperazines can be elucidated using various spectroscopic methods, such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and others .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which involves diastereomeric oxazolidine derivatives as key intermediates . Additionally, a practical synthesis method for a benzyl derivative of a piperazine compound has been reported, which is efficient and suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives can be complex and is often determined using crystallography and spectroscopic techniques. For example, the crystal structure of 1-(4-benzylpiperazino)methyl-3-phenyl-1,2,4-triazole-5-thione has been solved, revealing a three-dimensional network of hydrogen bonds and π-π interactions that contribute to crystal stabilization .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. The Scholl reaction has been investigated for the synthesis of borazine-substituted molecules, although it resulted in an insoluble polymer rather than the desired product . The reductive alkylation of 1-methylpiperazine has been used to synthesize key intermediates for pharmaceutical compounds such as imatinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can be influenced by their molecular structure. For instance, the substitution of a central benzene ring by a borazine unit can significantly change the computed IR vibrational spectrum . The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied using fluorescence spectroscopy, revealing insights into the pharmacokinetic mechanisms of these drugs .

Scientific Research Applications

Synthesis and Spectroscopic Properties

1-Hydroxypiperazine-2,5-diones, prepared using Boc-L-amino acids and N-benzyloxyglycine methyl ester, demonstrate the potential of (R)-1-Boc-2-benzylpiperazine in synthetic chemistry. These compounds show similar spectroscopic properties to corresponding piperazinediones, indicating their utility in studying molecular structures and reactions (Akiyama et al., 1989).

Hybrid Organic/Inorganic Compounds

Research on benzene derivatives, which include structures similar to (R)-1-Boc-2-benzylpiperazine, highlights their importance in fundamental and applied chemistry. These compounds find applications in biomedical research and materials science, indicating the potential utility of (R)-1-Boc-2-benzylpiperazine in diverse fields (Marwitz et al., 2009).

Antimalarial Activity

Hydroxyethylpiperazine derivatives, synthesized from compounds including (R)-1-Boc-2-benzylpiperazine, have been evaluated for antimalarial activity. Some of these compounds demonstrate moderate activity against Plasmodium falciparum, a chloroquine-resistant malaria parasite, without showing cytotoxicity at high concentrations (Cunico et al., 2009).

Mechanistic and Structural Investigations

The enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl)benzylamine, related to (R)-1-Boc-2-benzylpiperazine, shows the relevance of such compounds in studying reaction mechanisms and stereochemistry in organic chemistry (Faibish et al., 1997).

Poly(ADP-ribose) Polymerase Inhibitor Synthesis

(R)-Boc-2-methylproline, structurally related to (R)-1-Boc-2-benzylpiperazine,has been synthesized and used to produce Veliparib, a poly(ADP-ribose) polymerase inhibitor. This indicates the potential application of (R)-1-Boc-2-benzylpiperazine in the synthesis of pharmaceuticals, particularly in the development of cancer treatments (Kolaczkowski et al., 2019).

Cyclo[Asp-Ser] Diketopiperazines Synthesis

Selective O-acylation of unprotected N-benzylserine methyl ester, a process related to (R)-1-Boc-2-benzylpiperazine, has been used to synthesize diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This showcases the role of such compounds in peptide chemistry and their potential in synthesizing complex cyclic peptides (Marchini et al., 2010).

Preparation of Protected β-Hydroxyaspartic Acid

(R)-1-Boc-2-benzylpiperazine and related compounds have been utilized in the preparation of β-hydroxyaspartic acid derivatives, essential for solid-phase peptide synthesis. This demonstrates its importance in peptide synthesis and drug development (Wagner & Tilley, 1990).

Boron-Nitrogen Doped Carbon Scaffolding

The use of borazine and its derivatives, which are structurally related to (R)-1-Boc-2-benzylpiperazine, in carbon scaffolding for optoelectronics and hydrogen storage applications, highlights the potential of (R)-1-Boc-2-benzylpiperazine in material sciences and sustainable energy solutions (Bonifazi et al., 2015).

Catalysis in Dehydrocoupling Reactions

(R)-1-Boc-2-benzylpiperazine-related compounds have been studied for their role in catalysis, specifically in dehydrocoupling reactions, showcasing their importance in creating complex molecular structures such as aminoboranes and borazines (Kawano et al., 2009).

properties

IUPAC Name

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHUJCLUFLGCI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647569
Record name tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-benzylpiperazine

CAS RN

947684-78-8
Record name tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AY Moreno, AV Mayorov, KD Janda - Journal of the American …, 2011 - ACS Publications
Impact of Distinct Chemical Structures for the Development of a Methamphetamine Vaccine | Journal of the American Chemical Society ACS ACS Publications C&EN CAS Find my …
Number of citations: 87 pubs.acs.org
AY Moreno - 2012 - search.proquest.com
Addiction to psychostimulant drugs remains a cause for concern in society. It is estimated that in the US about 21% of adults are current smokers, while 8.9% of the population 12 years …
Number of citations: 0 search.proquest.com

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